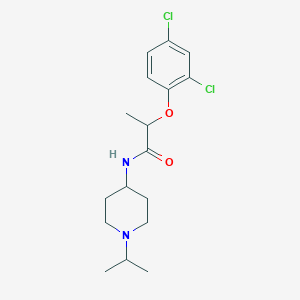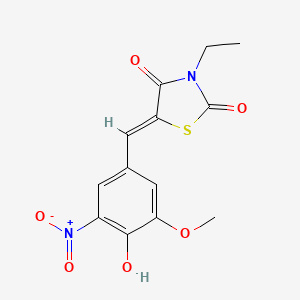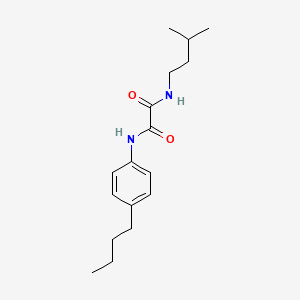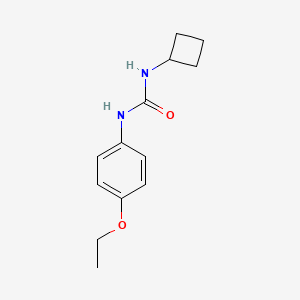![molecular formula C23H19N3O6 B4691122 N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine](/img/structure/B4691122.png)
N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine
Overview
Description
N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine, also known as FABP5 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine involves the inhibition of this compound. This compound is a protein that binds to fatty acids and transports them to various parts of the cell. By inhibiting this compound, this compound prevents the transportation of fatty acids, which can lead to the accumulation of fatty acids in the cell. This accumulation can have various effects on the cell, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various scientific research studies. It has been found to induce apoptosis in cancer cells by inhibiting the transportation of fatty acids. It has also been found to inhibit cell proliferation in cancer cells. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine in lab experiments include its potent inhibition of this compound, which can lead to various therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine. One direction is the study of its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. Another direction is the development of more effective and efficient synthesis methods for this compound. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent this compound inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its potent inhibition of this compound has been studied as a potential therapeutic target for various diseases, including cancer, diabetes, and obesity. The development of more effective and efficient synthesis methods and the study of the structure-activity relationship of this compound can lead to the development of more potent this compound inhibitors.
Scientific Research Applications
N-(4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoyl)glycine has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of fatty acid-binding protein 5 (this compound), which is a protein involved in the transportation of fatty acids. This compound has been associated with various diseases, including cancer, diabetes, and obesity. Therefore, the inhibition of this compound by this compound has been studied as a potential therapeutic target for these diseases.
properties
IUPAC Name |
2-[[4-[[(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-20(28)14-24-21(29)16-8-10-17(11-9-16)25-22(30)18(13-15-5-2-1-3-6-15)26-23(31)19-7-4-12-32-19/h1-13H,14H2,(H,24,29)(H,25,30)(H,26,31)(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATCGPDMPIZEAU-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)\NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)


![1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4691063.png)


![methyl 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691084.png)
![2-[(2,5-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4691090.png)
![3-{[2-(butylthio)ethyl]thio}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B4691097.png)
![3-(benzyloxy)-N-({[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4691099.png)

![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4691109.png)
![1-ethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4(1H)-quinolinone](/img/structure/B4691117.png)